Bienvenue dans la boutique en ligne BenchChem!

5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile

Computational Chemistry Physicochemical Properties Drug-Likeness

5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile (CAS 2091484-38-5) is a polysubstituted 1,2,3-triazole derivative bearing a 5-amino group, a 4-carbonitrile, and a 1-ethoxymethyl substituent (MW 167.17 g/mol; C₆H₉N₅O). It belongs to the 5-amino-1,2,3-triazole-4-carbonitrile chemotype, a privileged scaffold widely employed in medicinal chemistry as a versatile building block for constructing bioactive molecules.

Molecular Formula C6H9N5O
Molecular Weight 167.172
CAS No. 2091484-38-5
Cat. No. B2859944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile
CAS2091484-38-5
Molecular FormulaC6H9N5O
Molecular Weight167.172
Structural Identifiers
SMILESCCOCN1C(=C(N=N1)C#N)N
InChIInChI=1S/C6H9N5O/c1-2-12-4-11-6(8)5(3-7)9-10-11/h2,4,8H2,1H3
InChIKeyOXAYJTVJZCXEEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile (CAS 2091484-38-5): A Triazole Building Block with a Balanced Drug-Like Profile


5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile (CAS 2091484-38-5) is a polysubstituted 1,2,3-triazole derivative bearing a 5-amino group, a 4-carbonitrile, and a 1-ethoxymethyl substituent (MW 167.17 g/mol; C₆H₉N₅O) . It belongs to the 5-amino-1,2,3-triazole-4-carbonitrile chemotype, a privileged scaffold widely employed in medicinal chemistry as a versatile building block for constructing bioactive molecules [1]. The ethoxymethyl group at the N1 position imparts a calculated lipophilicity (XLogP3-AA = 0.2) and topological polar surface area (TPSA = 89.8 Ų) that position this compound near the center of drug-like chemical space . Commercially available from multiple vendors at ≥95% purity , this scaffold serves as a precursor for further elaboration into triazolo-annulated heterocycles, kinase inhibitor cores, and peptidomimetic frameworks [2].

Why N1-Substituent Choice in 5-Amino-1,2,3-triazole-4-carbonitriles Demands Quantitative Differentiation for Procurement Decisions


The 5-amino-1,2,3-triazole-4-carbonitrile scaffold is not a commodity chemical: the identity of the N1 substituent governs key physicochemical properties—lipophilicity, polar surface area, hydrogen bonding, and conformational flexibility—that directly dictate downstream synthetic utility and drug-likeness . Replacing the ethoxymethyl group with a benzyl, aryl, or unsubstituted analog produces compounds with meaningfully different XLogP3 values (Δ up to 2.0 log units), TPSA values (Δ up to ~9 Ų), and molecular weights (Δ up to ~111 g/mol) . These differences translate into altered solubility, permeability, metabolic stability, and synthetic tractability, meaning that substitution without quantitative justification risks compromising the entire synthetic route or biological screening campaign. The ethoxymethyl variant occupies a distinct property space—moderate lipophilicity, high aqueous compatibility, and balanced conformational flexibility—that makes it the rational choice when a polar, synthetically tractable N1-substituted building block is required .

Quantitative Comparator Evidence: 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile Versus Its Closest Structural Analogs


Computational Lipophilicity (XLogP3-AA): Ethoxymethyl Variant Shows 2.0 Log-Unit Lower Lipophilicity Than the 4-Chlorophenyl Analog, Favoring Aqueous Compatibility

The target compound exhibits a computed XLogP3-AA value of 0.2, which is 2.0 log units lower than the 4-chlorophenyl-substituted analog 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile (XLogP3 = 2.2; CAS 98592-51-9) . This places the ethoxymethyl variant in the optimal lipophilicity range for oral drug-likeness (LogP 0–3), whereas the 4-chlorophenyl analog is at the upper boundary of this range, conferring reduced aqueous solubility per Lipinski's Rule of Five guidelines . The benzyl analog (CAS 20271-35-6) has an intermediate LogP of 0.78, while the unsubstituted parent compound (CAS 16968-08-4; MW 109.09) lacks a calculated XLogP3 value in available sources .

Computational Chemistry Physicochemical Properties Drug-Likeness

Topological Polar Surface Area (TPSA): Ethoxymethyl Derivative Provides 9.3 Ų Higher TPSA Than the Benzyl Analog, Enhancing Hydrogen Bonding Capacity

The ethoxymethyl-substituted compound has a TPSA of 89.8 Ų, which is 9.3 Ų higher than the benzyl analog (TPSA = 80.5 Ų; CAS 20271-35-6) and 9.3 Ų higher than the 4-chlorophenyl analog (TPSA = 80.5 Ų; CAS 98592-51-9) . This increased polar surface area results from the additional ether oxygen in the ethoxymethyl side chain, which serves as an extra hydrogen bond acceptor (HBA count = 5 for the target, versus 5 for both comparators, but the ethoxymethyl oxygen contributes to a more distributed polar surface) . A TPSA below 140 Ų is generally required for oral bioavailability; the ethoxymethyl variant's value of 89.8 Ų resides in a favorable zone that balances solubility and passive membrane permeability .

Molecular Descriptors Drug Design Permeability

Molecular Weight and Fractional Complexity: Ethoxymethyl Variant Offers Intermediate Molecular Weight (167.17 g/mol) Within the Analog Series, Balancing Synthetic Accessibility and Structural Complexity

The target compound (MW 167.17 g/mol) occupies an intermediate position in the molecular weight spectrum of the 5-amino-1,2,3-triazole-4-carbonitrile analog series: it is 58.1 g/mol heavier than the unsubstituted parent (MW 109.09 g/mol; CAS 16968-08-4), 32.0 g/mol lighter than the benzyl analog (MW 199.21 g/mol; CAS 20271-35-6), 52.5 g/mol lighter than the 4-chlorophenyl analog (MW 219.63 g/mol; CAS 98592-51-9), and 110.9 g/mol lighter than the 4-bromobenzyl analog (MW 278.11 g/mol; CAS 850374-96-8) . With a molecular weight well below the Lipinski cutoff of 500 g/mol, the ethoxymethyl variant provides sufficient structural complexity to serve as a meaningful building block while maintaining the low molecular weight desirable for fragment-based drug discovery (FBDD) and lead optimization campaigns . The unsubstituted parent (MW 109), while even smaller, lacks a functionalizable N1 handle for further diversification .

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Rotatable Bond Count and Conformational Flexibility: The Ethoxymethyl Group Introduces 3 Rotatable Bonds, Providing Intermediate Flexibility for Induced-Fit Binding While Maintaining Rigidity

The target compound contains 3 rotatable bonds (all arising from the ethoxymethyl side chain), compared with 0 rotatable bonds for the unsubstituted parent compound (CAS 16968-08-4) and a higher count for the benzyl (4 rotatable bonds, including the benzyl CH₂) and 4-bromobenzyl (4 rotatable bonds) analogs . The 4-chlorophenyl analog (CAS 98592-51-9) has 1 rotatable bond (the N–aryl bond). The 3-rotatable-bond count of the ethoxymethyl variant provides a conformational flexibility that is intermediate within the series—sufficient to allow the side chain to adapt to different protein binding pockets or reaction environments, yet not so high as to incur excessive entropic penalties upon binding . This balance is consistent with the target's moderate complexity value of 188 .

Conformational Analysis Molecular Recognition Ligand Efficiency

Synthetic Versatility of the Ethoxymethyl Substituent: The Protected Hydroxymethyl Moiety Enables Orthogonal Deprotection and Further Functionalization Strategies

The ethoxymethyl group at the N1 position functions as a masked hydroxymethyl equivalent. Unlike the N-benzyl or N-aryl analogs, which require harsh hydrogenolysis or Buchwald–Hartwig conditions for further manipulation, the ethoxymethyl group can be cleaved under acidic conditions (e.g., HCl, HBr, or BBr₃) to reveal the N1-hydroxymethyl or N1-unsubstituted triazole [1]. This orthogonal reactivity provides a distinct synthetic advantage over the benzyl analog (CAS 20271-35-6), which requires catalytic hydrogenation, and the 4-chlorophenyl analog (CAS 98592-51-9), which lacks a readily cleavable N-substituent. The ethoxymethyl substituent is also compatible with copper-catalyzed azide–alkyne cycloaddition (CuAAC) conditions used to construct the triazole core, allowing convergent synthetic strategies [2]. No individual comparator offers this combination of orthogonal deprotection versatility and click-chemistry compatibility with a single N1 substituent [3].

Organic Synthesis Protecting Group Strategy Scaffold Diversification

Validated Application Scenarios for 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile (CAS 2091484-38-5)


Fragment-Based Drug Discovery (FBDD): A Polar, Low-Molecular-Weight Triazole Fragment with Balanced Drug-Like Properties

With an MW of 167.17 g/mol, XLogP3 of 0.2, and TPSA of 89.8 Ų , this compound meets all fragment-based screening criteria (MW < 300, LogP < 3, TPSA < 140 Ų). Its intermediate rotatable bond count (3) provides sufficient flexibility for fragment growing or linking strategies while maintaining ligand efficiency. The 5-amino group and 4-carbonitrile offer two orthogonal vectors for chemical elaboration, making this an ideal starting point for fragment-to-lead campaigns targeting kinases, proteases, or protein–protein interaction interfaces [1].

Divergent Library Synthesis via Orthogonal Functionalization: Exploiting the Ethoxymethyl Group as a Traceless or Convertible Protecting Group

The acid-labile ethoxymethyl group can be selectively cleaved to reveal the N1-hydroxymethyl or unsubstituted triazole without disturbing the 5-amino and 4-carbonitrile functionalities . This orthogonal deprotection strategy enables divergent library synthesis from a single building block: one branch retains the ethoxymethyl group for lipophilic modulation, while another undergoes deprotection and subsequent functionalization (e.g., alkylation, acylation, or click chemistry) to generate structurally diverse analogs. This approach is particularly valuable in structure–activity relationship (SAR) studies where systematic variation of the N1 substituent is required [1].

Synthesis of Triazolo-Annulated Heterocycles: A Versatile Precursor for Fused-Ring Systems in Anticancer Drug Discovery

5-Amino-1,2,3-triazole-4-carbonitriles are established precursors for constructing triazolo-annulated pyridines, pyrimidines, and azepines via the Dimroth rearrangement and related cyclocondensation reactions . The ethoxymethyl variant's balanced lipophilicity (XLogP3 = 0.2) facilitates aqueous-phase or polar-solvent reaction conditions that may be problematic for the more lipophilic aryl-substituted analogs. The resulting fused-ring systems have demonstrated anticancer activity in vitro, and the ethoxymethyl substituent can either be retained in the final compound for solubility optimization or cleaved to generate the N1-unsubstituted heterocycle [1].

Solubility-Critical Biological Assays: Choosing a Building Block That Minimizes DMSO-Dependence and Aggregation Artifacts

The ethoxymethyl variant's computed XLogP3 of 0.2—the lowest among N1-substituted analogs with comparable molecular complexity—predicts significantly higher aqueous solubility than the benzyl (LogP 0.78) and 4-chlorophenyl (XLogP3 2.2) analogs . In biological screening campaigns, highly lipophilic compounds often require high DMSO concentrations that can cause solvent toxicity, protein precipitation, or compound aggregation leading to false positives. By selecting the ethoxymethyl variant, researchers can reduce DMSO burden in assay media, improving data quality and reproducibility in high-throughput screening (HTS) and dose–response studies. This is particularly relevant for academic screening centers and contract research organizations (CROs) where assay robustness is paramount [1].

Quote Request

Request a Quote for 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.